molecular formula C19H24FN3O4 B10867353 methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10867353
M. Wt: 377.4 g/mol
InChI Key: FANLFDNYMOMDOJ-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a molecular formula of C18H24FN3O4 This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and an ethoxypropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzaldehyde in a condensation reaction.

    Attachment of the ethoxypropylamino group: This is typically done through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxypropylamino group or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

Methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C19H24FN3O4

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[4-[N-(3-ethoxypropyl)-C-methylcarbonimidoyl]-2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H24FN3O4/c1-4-27-11-5-10-21-13(2)18-16(12-17(24)26-3)22-23(19(18)25)15-8-6-14(20)7-9-15/h6-9,22H,4-5,10-12H2,1-3H3

InChI Key

FANLFDNYMOMDOJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC

Origin of Product

United States

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